4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. The compound features a pyrrolidinone ring attached to a benzene sulfonyl chloride group, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-aminophenyl)sulfonyl chloride with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides with higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine, pyridine).
Reduction Reactions: Reducing agents (LiAlH, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Alcohol Derivatives: Formed by the reduction of the carbonyl group.
Sulfonic Acids: Formed by the oxidation of the sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The compound can modify the structure and function of biomolecules, such as enzymes and receptors, by forming stable covalent adducts .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: Similar structure but with a different position of the carbonyl group.
4-(2-Oxopyrrolidin-3-yl)benzene-1-sulfonyl chloride: Similar structure but with a different position of the carbonyl group.
4-(2-Oxopyrrolidin-4-yl)benzene-1-sulfonyl chloride: Similar structure but with a different position of the carbonyl group.
Uniqueness
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride is unique due to the specific position of the carbonyl group in the pyrrolidinone ring, which influences its reactivity and the types of reactions it undergoes. This positional specificity can lead to different biological activities and applications compared to its structural analogs .
Properties
IUPAC Name |
4-(5-oxopyrrolidin-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQPWQSSWSSRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-88-7 |
Source
|
Record name | 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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